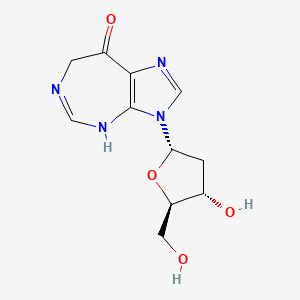

8-Ketodeoxycoformycin

Descripción

Contextualizing 8-Ketodeoxycoformycin within Purine (B94841) Metabolism and Natural Product Biosynthesis

Purine metabolism encompasses the synthesis, degradation, and interconversion of purine nucleotides, which are fundamental building blocks for DNA and RNA and are crucial for cellular energy and signaling. frontiersin.orgwikipathways.org Natural product biosynthesis refers to the complex enzymatic pathways used by organisms, particularly bacteria and fungi, to produce specialized metabolites, many of which have important medicinal properties. nih.govrsc.org this compound sits (B43327) at the crossroads of these two fundamental biochemical processes. It is a modified purine nucleoside, highlighting the ability of microorganisms to co-opt primary metabolic pathways for the production of secondary metabolites. pnas.orgpnas.org The study of its formation and conversion illuminates the enzymatic logic that leads to the structural diversity of natural products. utexas.edu

Significance of this compound as a Key Biosynthetic Intermediate

The importance of this compound lies in its position as a direct precursor to powerful enzyme inhibitors with clinical relevance. nih.gov Its discovery and characterization have been instrumental in mapping the biosynthetic routes to these valuable compounds.

Linkage to Coformycin (B1669288) and 2′-Deoxycoformycin Biosynthesis

Research has firmly established this compound and its analogue, 8-ketocoformycin, as intermediates in the biosynthesis of 2'-deoxycoformycin (B8070352) (also known as pentostatin) and coformycin, respectively. nih.govgrantome.comiaea.org An enzyme isolated from Streptomyces antibioticus, named 8-oxocoformycin reductase (also known as this compound reductase), catalyzes the NADPH-dependent reduction of this compound to 2'-deoxycoformycin. nih.govqmul.ac.ukwikipedia.org This reduction is stereospecific, forming the biologically active R configuration at the C-8 position of the diazepine (B8756704) ring, which is characteristic of the naturally occurring antibiotics. nih.gov The reaction proceeds at the nucleoside level and does not require ATP. nih.gov

Table 1: Enzymatic Reduction of 8-Keto Intermediates

| Substrate | Enzyme | Cofactor | Product | Organism |

|---|---|---|---|---|

| This compound | 8-oxocoformycin reductase | NADPH | 2'-Deoxycoformycin | Streptomyces antibioticus |

| 8-Ketocoformycin | 8-oxocoformycin reductase | NADPH | Coformycin | Streptomyces antibioticus |

Interrelationship with Pentostatin (B1679546) and Formycin A Biosynthesis

Pentostatin is the common name for 2'-deoxycoformycin, and thus the biosynthesis of pentostatin directly involves the conversion of this compound. google.commdpi.com The biosynthetic pathways of coformycin and pentostatin are closely related and share significant overlap with the early stages of L-histidine biosynthesis. pnas.orgpnas.org The biosynthesis of formycin A, a C-nucleoside antibiotic with a pyrazolopyrimidine base, also intersects with purine metabolism, but its pathway is distinct from that of coformycin and pentostatin. nih.gov While both formycin A and the coformycin family of compounds originate from purine precursors, the assembly of their unique ring systems follows different enzymatic routes. nih.govresearchgate.net The study of this compound helps to delineate the branch points between these complex biosynthetic networks.

Historical Perspective on the Discovery and Initial Characterization of this compound

The role of this compound as a biosynthetic intermediate was elucidated through a combination of in vivo feeding studies and in vitro enzymatic assays. nih.gov Early research established that adenosine (B11128) and the C-1 of D-ribose are precursors for 2'-deoxycoformycin. nih.gov The pivotal breakthrough came in 1988 when Hanvey, Hawkins, Baker, and Suhadolnik reported the isolation and characterization of an enzyme from Streptomyces antibioticus that could reduce this compound to 2'-deoxycoformycin. nih.govwikipedia.org This provided strong evidence for this compound's role as a direct precursor. nih.gov Their work also determined the kinetic constants for this enzymatic reaction, with an apparent Km of 250 µM for this compound. nih.gov Further studies compared the inhibitory effects of this compound and its stereoisomers on adenosine deaminase, revealing that the 8-keto analogue is a significantly weaker inhibitor than the final (R)-deoxycoformycin product, highlighting the stereochemical importance of the C-8 hydroxyl group for potent biological activity. nih.gov

Table 2: Kinetic and Inhibition Data

| Compound | Target Enzyme | Ki or Km Value | Significance |

|---|---|---|---|

| This compound | 8-oxocoformycin reductase | 250 µM (Km) | Substrate for the final reduction step in 2'-deoxycoformycin biosynthesis. nih.gov |

| This compound | Adenosine Deaminase | 43 µM (Ki) | Weak competitive inhibitor compared to the final product. nih.gov |

| (S)-Deoxycoformycin | Adenosine Deaminase | 33 µM (Ki) | Weak competitive inhibitor, highlighting the importance of R-stereochemistry for potent inhibition. nih.gov |

| (R)-Deoxycoformycin (Pentostatin) | Adenosine Deaminase | 2.5 x 10⁻¹² M (Ki) | Potent, tight-binding inhibitor. nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

69196-03-8 |

|---|---|

Fórmula molecular |

C11H14N4O4 |

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |

InChI |

InChI=1S/C11H14N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-6,8-9,16-17H,1-3H2,(H,12,13)/t6-,8+,9-/m0/s1 |

Clave InChI |

PNAAOYLIDNSLKV-ZQARSLAVSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC=NCC3=O)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |

Sinónimos |

8-ketodeoxycoformycin |

Origen del producto |

United States |

Biosynthetic Pathways of 8 Ketodeoxycoformycin

Precursor Incorporation and Metabolic Origins

The assembly of the 8-ketodeoxycoformycin molecule is a testament to the metabolic economy of the cell, leveraging established pathways to generate a specialized secondary metabolite. Key precursors are funneled from central metabolic routes, highlighting a sophisticated integration of primary and secondary metabolism.

Role of Adenosine (B11128) as a Precursor

Early investigations into the biosynthesis of 2'-deoxycoformycin (B8070352) in Streptomyces antibioticus identified adenosine as a primary precursor. Isotopic labeling studies demonstrated that the carbon-nitrogen skeleton of an intact purine (B94841) nucleoside is incorporated into the final product u-tokyo.ac.jp. This suggests that the biosynthesis begins with the modification of a pre-existing adenosine molecule rather than the de novo construction of the entire ring system u-tokyo.ac.jp. The entire adenosine molecule, including the ribose sugar, provides the foundational structure for what will become this compound.

Derivation of Carbon Units from D-Ribose (C-1)

A crucial step in the formation of the 1,3-diazepine ring of this compound involves the insertion of a single carbon atom between N-1 and C-6 of the original purine ring of adenosine. Studies have unequivocally shown that this additional carbon is derived from the C-1 position of D-ribose nih.gov. This finding was significant as it distinguished the pathway from other one-carbon transfer mechanisms in the cell that typically involve cofactors like tetrahydrofolate.

Relationship to L-Histidine Biosynthesis Pathways

The biosynthetic pathway of this compound is intricately linked to the early stages of L-histidine biosynthesis pnas.orgresearchgate.net. Both pathways share common initial steps, starting with the condensation of phosphoribosyl diphosphate (PRPP) and adenosine triphosphate (ATP) researchgate.net. This reaction is catalyzed by an ATP phosphoribosyltransferase, an enzyme homologous to HisG, the first enzyme in the histidine biosynthesis pathway researchgate.net. Following this, a series of enzymatic reactions, including ring-opening of the purine, leads to a shared branch point intermediate nih.govresearchgate.net. At this juncture, the metabolic fate of the intermediate is determined, either proceeding towards L-histidine or being channeled into the biosynthesis of coformycin (B1669288) and its derivatives.

Interplay with de Novo Purine Biosynthesis

The biosynthesis of this compound does not appear to rely on the de novo purine biosynthesis pathway for the construction of its core purine-like structure. Evidence suggests that a pre-formed adenosine nucleoside is the direct precursor u-tokyo.ac.jp. However, there is an indirect interplay as both pathways draw from the same cellular pool of PRPP researchgate.net. The de novo synthesis of purines is an energy-intensive process that assembles the purine ring from smaller molecules mdpi.com. In contrast, the initial steps of this compound biosynthesis utilize a fully formed purine ring in the form of ATP, which then undergoes modification. This strategic use of a pre-existing purine highlights a divergence from the de novo pathway, even though they share a common substrate in PRPP.

Enzymatic Steps and Catalytic Mechanisms Leading to this compound Formation

The transformation of the adenosine precursor into this compound is orchestrated by a series of specialized enzymes. While not all enzymes in the pathway have been fully characterized, key players responsible for the formation and modification of the diazepine (B8756704) ring have been identified through the study of the coformycin (cof) and pentostatin (B1679546) (pen) biosynthetic gene clusters pnas.orgnih.gov.

Identification and Functional Characterization of Key Enzymes

The biosynthesis of coformycin and the closely related pentostatin involves a conserved set of enzymes. The gene clusters responsible for their production contain homologs that carry out analogous steps in the formation of this compound.

ATP Phosphoribosyltransferase (HisG/PenA homolog): This enzyme initiates the pathway by catalyzing the reaction between ATP and PRPP, mirroring the first step of L-histidine biosynthesis researchgate.net.

Intermediate Processing Enzymes (HisI, HisA homologs): Following the initial condensation, a series of enzymes homologous to those in the histidine pathway (e.g., HisI and HisA) are responsible for the ring opening of the purine and subsequent isomerization to form a key branchpoint intermediate nih.gov.

SAICAR Synthetase Homolog (CofB/PenC): This enzyme represents the committed step that diverts the shared intermediate away from histidine biosynthesis and towards the formation of the 1,3-diazepine ring nih.govpnas.org. CofB, a homolog of succinylaminoimidazolecarboxamide ribotide (SAICAR) synthetase, catalyzes a cyclization reaction to form the seven-membered ring of 8-ketocoformycin-5'-monophosphate pnas.org. This reaction is thought to proceed through a Dieckmann cyclization followed by a retro-aldol elimination pnas.org.

This compound Reductase (CofA/PenB homolog): While this enzyme acts on this compound, its characterization is crucial to understanding the complete biosynthetic pathway to 2'-deoxycoformycin. This NADPH-dependent reductase stereospecifically reduces the 8-keto group to a hydroxyl group. The enzyme from Streptomyces antibioticus has been partially purified and shown to require NADPH as a cofactor. It transfers the pro-S hydrogen from NADPH to the substrate.

The following table summarizes the key enzymes and their roles in the biosynthetic pathway leading to and including the transformation of this compound.

| Enzyme Homolog | Gene Name (example) | Function |

| ATP Phosphoribosyltransferase | HisG / PenA | Catalyzes the initial condensation of ATP and PRPP. |

| Phosphoribosyl-AMP cyclohydrolase / Phosphoribosyl isomerase | HisI / HisA | Involved in the processing of the initial adduct to a shared intermediate. |

| SAICAR Synthetase Homolog | CofB / PenC | Catalyzes the key cyclization reaction to form the 8-keto-1,3-diazepine ring structure. |

| This compound Reductase | CofA / PenB | Reduces the 8-keto group of this compound to form 2'-deoxycoformycin. |

CofB (Succinylaminoimidazolecarboxamide Ribotide Synthetase Homolog)

A key step in the formation of the coformycin family of compounds, including this compound, is catalyzed by the enzyme CofB. nih.gov This enzyme is a homolog of succinylaminoimidazolecarboxamide ribotide (SAICAR) synthetase, an enzyme typically involved in the de novo purine biosynthesis pathway. nih.gov In the biosynthesis of coformycin, the pathway overlaps significantly with the early stages of L-histidine biosynthesis. nih.gov The first committed step into the coformycin pathway is the CofB-catalyzed cyclization of a shared branch-point intermediate, leading to the formation of 8-ketocoformycin-5'-monophosphate. nih.gov This reaction represents a critical juncture, diverting resources from primary metabolism toward the production of this specialized nucleoside. nih.gov

Proposed Dieckmann Cyclization and Retro-Aldol Elimination Mechanisms

The enzymatic reaction facilitated by CofB is proposed to proceed through a combination of Dieckmann cyclization and retro-aldol elimination. nih.gov This mechanism allows for the formation of the distinctive seven-membered ring of the 1,3-diazepine nucleobase. nih.gov During this process, ammonia and D-erythronate-4-phosphate are released as byproducts. nih.gov The cyclization is an ATP-dependent process, which suggests a potential regulatory mechanism to control the flow of intermediates between the competing L-histidine and coformycin biosynthetic pathways. nih.gov

Involvement of Putative 1,3-Diazepine Intermediates

The formation of this compound and its downstream product, 2'-deoxycoformycin, involves a unique ring expansion of a purine precursor, specifically adenosine. nih.gov This expansion creates the characteristic seven-membered 1,3-diazepine ring system. nih.govtandfonline.comtandfonline.com Research has shown that ten of the eleven carbons in 2'-deoxycoformycin originate from adenosine. tandfonline.com The final carbon, which forms the -CH2- group at position 7 of the diazepine ring, is derived from C-1 of D-ribose. nih.govosti.gov This process involves the insertion of a one-carbon unit between the N-1 and C-6 positions of the original adenine ring, leading to the formation of the tetrahydroimidazo[4,5-d] tandfonline.comnih.govdiazepine system. nih.gov

Conversion of this compound to Downstream Metabolites

Following its synthesis, this compound serves as a direct precursor to other biologically significant compounds through enzymatic modification.

Reduction to 2′-Deoxycoformycin

This compound is an established intermediate in the biosynthesis of 2'-deoxycoformycin (also known as pentostatin). nih.govacs.org The conversion is a reduction reaction that targets the keto group at the C-8 position of the diazepine ring. osti.govnih.gov

The reduction of this compound is catalyzed by an NADPH-dependent reductase. tandfonline.comnih.gov An enzyme, referred to as 8-ketodCF dehydrogenase, has been isolated from cell-free extracts of Streptomyces antibioticus and has been shown to require NADPH as a cofactor for its activity. tandfonline.comnih.gov This enzyme facilitates the conversion of both this compound and 8-ketocoformycin to their respective hydroxylated forms, 2'-deoxycoformycin and coformycin. nih.gov In the coformycin biosynthetic gene cluster, the gene cofA encodes an NADPH-dependent dehydrogenase responsible for this reductive step. nih.gov The reaction proceeds at the nucleoside level and does not require ATP. nih.gov

The enzymatic reduction of the 8-keto group is highly stereospecific. The resulting hydroxyl group at the C-8 position consistently possesses the R configuration. nih.gov This specific stereochemistry is identical to that found in the naturally isolated 2'-deoxycoformycin. nih.gov The reductase enzyme exhibits stereospecificity for the NADPH cofactor as well, transferring the pro-S hydrogen from the C-4 position of NADPH to the keto group of the substrate. tandfonline.comnih.gov

Research Findings Summary

| Process | Key Enzyme/Mechanism | Substrate | Product | Cofactor/Requirements | Key Characteristics |

| Ring Formation | CofB (SAICAR Synthetase Homolog) | Shared intermediate from L-histidine pathway | 8-Ketocoformycin-5'-monophosphate | ATP | Diverges from primary metabolism; involves Dieckmann cyclization and retro-aldol elimination. nih.gov |

| Ring Expansion | Not fully elucidated | Adenosine, D-ribose | 1,3-Diazepine ring system | Not specified | Insertion of a C1 unit from D-ribose between N-1 and C-6 of the adenine ring. nih.govosti.gov |

| Keto Reduction | NADPH-Dependent Reductase (e.g., CofA, 8-ketodCF dehydrogenase) | This compound | 2'-Deoxycoformycin | NADPH | Stereospecific reduction to an R-configuration at C-8; utilizes the pro-S hydrogen from NADPH. nih.govtandfonline.comnih.gov |

Cofactor Specificity (NADPH, Pro-S Hydrogen Transfer)

The enzymatic reduction of this compound to 2'-deoxycoformycin is catalyzed by a reductase enzyme isolated from Streptomyces antibioticus. This critical step is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.gov The reaction exhibits a high degree of stereospecificity.

Specifically, the reductase enzyme facilitates the transfer of the pro-S hydrogen from the C-4 position of the NADPH molecule to the 8-keto group of the substrate. nih.govtandfonline.com This specific hydrogen transfer is crucial for the formation of the final product with the correct stereochemistry. This type of stereospecificity, where the pro-S hydrogen is transferred, is a characteristic feature of B-type dehydrogenases. researchgate.netnih.gov

Enzyme Kinetics of the Reduction Step (Apparent Km values)

Kinetic studies of the reductase enzyme from Streptomyces antibioticus have provided insights into its affinity for its substrates. The apparent Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, has been determined for both this compound and its analogue, 8-ketocoformycin.

The apparent Km for this compound was found to be 250 µM. nih.gov For the related compound, 8-ketocoformycin, the reductase shows a slightly higher affinity, with an apparent Km of 150 µM. nih.gov These in vitro results solidify the role of these 8-keto compounds as direct intermediates in the biosynthetic pathways of 2'-deoxycoformycin and coformycin. nih.gov

Interactive Table: Apparent Km Values for Reductase Substrates

| Substrate | Apparent Km (µM) | Producing Organism |

|---|---|---|

| This compound | 250 | Streptomyces antibioticus |

| 8-Ketocoformycin | 150 | Streptomyces antibioticus |

Analogous Transformations to Coformycin

The biosynthesis of coformycin follows a pathway analogous to that of 2'-deoxycoformycin, with 8-ketocoformycin serving as the corresponding intermediate. nih.gov An enzyme isolated from Streptomyces antibioticus is capable of reducing both this compound and 8-ketocoformycin to their respective final products, 2'-deoxycoformycin and coformycin. nih.gov

This reduction stereospecifically forms a hydroxyl group with the R configuration at the C-8 position for both products. nih.gov The completion of coformycin biosynthesis involves this NADPH-dependent reduction of the 8-keto intermediate, which is followed by a dephosphorylation step. pnas.orgnih.gov

Genetic Basis of this compound Biosynthesis

The production of this compound and related compounds is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster.

Identification of Biosynthetic Gene Clusters (e.g., cof cluster)

The biosynthetic gene cluster responsible for coformycin production, known as the 'cof' cluster, has been identified in Streptomyces kaniharaensis. pnas.orgnih.gov This cluster contains the genes encoding the enzymes necessary for the entire biosynthetic pathway. pnas.org For instance, the gene cofA encodes the NADPH-dependent dehydrogenase that catalyzes the reduction of the 8-keto intermediate. pnas.orgnih.gov Similarly, in Streptomyces citricolor, a 'com' gene cluster has been identified and confirmed through heterologous expression to be responsible for coformycin biosynthesis. asm.org The co-localization of gene clusters for nucleoside antibiotics and their corresponding adenosine deaminase inhibitors is a noted phenomenon, suggesting a synergistic evolutionary strategy. nih.gov

Functional Genomics and Gene Deletion Studies in Producing Microorganisms

To elucidate the specific function of genes within the biosynthetic cluster, functional genomics and gene deletion studies have been employed. In Streptomyces kaniharaensis, in-frame deletion of various genes within the identified 'for' cluster, which is associated with formycin A biosynthesis and located adjacent to the coformycin cluster, resulted in either the abolishment or significant reduction of product formation, confirming the cluster's role. nih.gov Heterologous expression of the entire 'com' gene cluster from S. citricolor in a different host, S. aureochromogenes, led to the production of coformycin, definitively linking the gene cluster to the biosynthetic pathway. asm.org These genetic manipulation techniques are crucial for understanding the precise role of each enzyme in the assembly of the final natural product.

Overlap and Branch Points with Primary Metabolic Pathways

The biosynthesis of coformycin, and by extension its 8-keto intermediates, demonstrates a significant overlap with primary metabolic pathways, particularly the early stages of L-histidine biosynthesis. pnas.orgnih.gov The pathway co-opts initial steps from histidine synthesis, including the condensation of phosphoribosyl diphosphate (PRPP) and adenosine triphosphate (ATP). nih.gov

A key branch point occurs where an intermediate common to both pathways is diverted towards coformycin synthesis. pnas.orgnih.gov This committed step is catalyzed by the enzyme CofB, which is homologous to a synthetase from the purine biosynthesis pathway. pnas.org This metabolic partitioning between a primary pathway (L-histidine) and a secondary pathway (coformycin) is likely subject to complex regulatory mechanisms to manage the flow of shared precursors. pnas.orgnih.gov

Regulation of Gene Expression in Biosynthesis

The biosynthesis of this compound is intricately linked to the metabolic pathways of more complex nucleoside antibiotics, primarily coformycin and 2'-deoxycoformycin. Consequently, the regulation of its production is not governed by a standalone genetic system but is rather integrated with the regulatory networks of the parent compounds' biosynthetic gene clusters, such as the cof cluster in Streptomyces kaniharaensis. Current research indicates that the control of this compound formation is managed through a sophisticated interplay of metabolic flux and enzymatic control, rather than through well-defined pathway-specific transcriptional activators or repressors.

A primary regulatory checkpoint appears to be the partitioning of metabolic intermediates between the primary L-histidine biosynthesis pathway and the secondary coformycin pathway. nih.gov This critical juncture is controlled by the enzyme CofB, which catalyzes a key step leading to the formation of the coformycin scaffold. nih.gov The activity of CofB is notably dependent on adenosine triphosphate (ATP), suggesting a mechanism where the cell's energy status can modulate the flow of precursors into the biosynthesis of these secondary metabolites. nih.govnih.gov

The ATPase activity of CofB is hypothesized to function as a regulatory "off switch." nih.gov This mechanism could prevent an excessive drain of essential metabolites from primary pathways, such as L-histidine synthesis, into the production of coformycin and its intermediates like this compound. nih.gov This form of regulation highlights a direct link between the cell's primary metabolic health and its capacity to produce specialized secondary metabolites.

In the closely related biosynthetic pathway of pentostatin, produced by Streptomyces antibioticus, regulation is thought to occur predominantly at the transcriptional level of the penA gene. nih.gov While this provides a parallel for gene-level regulation in similar pathways, specific transcriptional regulatory genes analogous to pathway-specific activators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) or repressors have not yet been definitively identified within the coformycin biosynthetic gene cluster. nih.govpnas.org

The current understanding of the regulation of this compound biosynthesis is summarized in the following table:

| Regulatory Mechanism | Key Component(s) | Proposed Function |

| Metabolic Flux Control | ATP, CofB enzyme | Modulates the diversion of intermediates from the L-histidine pathway to the coformycin pathway based on cellular energy levels. nih.gov |

| Enzymatic "Off Switch" | ATPase activity of CofB | Prevents uncontrolled synthesis of coformycin intermediates, thereby conserving primary metabolites. nih.gov |

Detailed research findings indicate that the biosynthesis of coformycin, and by extension this compound, is initiated from precursors of the L-histidine pathway. nih.gov The ATP-dependent nature of the CofB-catalyzed reaction suggests a finely tuned mechanism to ensure that the production of these specialized metabolites does not compromise essential cellular functions. nih.govnih.gov While the broader families of regulatory proteins that govern secondary metabolism in Streptomyces are well-documented, their specific roles in the direct transcriptional control of the cof gene cluster remain an area for future investigation.

Enzymatic and Biochemical Characterization of 8 Ketodeoxycoformycin Interactions

Interactions with Adenosine (B11128) Deaminase (ADA)

8-Ketodeoxycoformycin functions as an inhibitor of calf intestine adenosine deaminase (ADA), an essential enzyme in purine (B94841) metabolism. nih.govacs.org Unlike the tight-binding inhibition observed with its analogue, (R)-deoxycoformycin (Pentostatin), this compound demonstrates a weaker, competitive mode of inhibition. nih.govacs.org Its interaction with ADA is characterized by its ability to compete with the natural substrate, adenosine, for access to the enzyme's active site. nih.gov The compound is structurally related to coformycin (B1669288) and pentostatin (B1679546), which are also N-nucleoside inhibitors of ADA known for their unusual 1,3-diazepine nucleobase structure. pnas.org

The inhibition kinetics of this compound differ significantly from its stereoisomers, (R)-deoxycoformycin and (S)-deoxycoformycin. nih.govacs.org (R)-Deoxycoformycin, also known as Pentostatin, is an extremely potent, tight-binding inhibitor of ADA, with a dissociation constant (Ki) reported to be as low as 2.5 pM. nih.govsigmaaldrich.com

In stark contrast, both this compound and (S)-deoxycoformycin are considerably weaker inhibitors. nih.govacs.org Their interaction with ADA is characterized by a much lower affinity. The inhibitory constant (Ki) for this compound is 43 μM, which is similar in magnitude to that of (S)-deoxycoformycin (Ki = 33 μM). nih.govacs.org This demonstrates that the seemingly minor structural change from a hydroxyl group at the C-8 position (in R and S configurations) to a keto group results in a dramatic loss of inhibitory potency compared to the R isomer. nih.govacs.org

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| (R)-Deoxycoformycin (Pentostatin) | 2.5 pM | nih.gov |

| (S)-Deoxycoformycin | 33 μM | nih.govacs.org |

| This compound | 43 μM | nih.govacs.org |

The inhibition of adenosine deaminase by this compound is classified as slope-linear competitive inhibition. nih.govacs.org In this classical kinetic model, the inhibitor competes directly with the substrate for binding to the free enzyme's active site. rose-hulman.edusigmaaldrich.com The binding of the inhibitor and the substrate are mutually exclusive events. rose-hulman.edu A key characteristic of competitive inhibition is that the maximum reaction velocity (Vmax) remains unchanged, as the effect of the inhibitor can be overcome by sufficiently high concentrations of the substrate. numberanalytics.com However, the apparent Michaelis constant (Km), which reflects the substrate concentration needed to achieve half of Vmax, increases in the presence of the inhibitor. sigmaaldrich.comnumberanalytics.com The term "slope-linear" indicates that when the data are analyzed, the slope of the kinetic plot changes linearly with the inhibitor concentration, which is a hallmark of this type of reversible inhibition. nih.govacs.org

Kinetic studies have determined the specific constants governing the interaction between this compound and calf intestine adenosine deaminase. The dissociation constant for the inhibitor (Ki), which measures the affinity of the inhibitor for the enzyme, was found to be 43 μM. nih.govacs.org In the same series of experiments, the Michaelis constant (Km) for the substrate, adenosine, was determined to be 16 μM. nih.govacs.org The Km value represents the concentration of adenosine required to reach half of the enzyme's maximum catalytic rate under the specified conditions.

| Constant | Substrate/Inhibitor | Value | Reference |

|---|---|---|---|

| Km | Adenosine | 16 μM | nih.govacs.org |

| Ki | This compound | 43 μM | nih.govacs.org |

Stereochemical Considerations in Enzyme Affinity and Specificity

The stereochemistry at the C-8 position of the diazepine (B8756704) ring is a critical determinant of binding affinity for adenosine deaminase. nih.govacs.org The enzyme exhibits a profound specificity for the (R) configuration at this center, as seen in the potent inhibitor (R)-deoxycoformycin (Pentostatin). nih.govpnas.org

The switch from the (R) configuration to the (S) configuration results in a massive, 1.3 x 10⁷-fold decrease in binding affinity. nih.govacs.org Similarly, the replacement of the C-8 hydroxyl group with a carbonyl group in this compound also leads to a comparable, dramatic loss of affinity. nih.govacs.org This vast difference in binding energy is attributed to an induced conformational change in the enzyme that is essential for tight binding. nih.govacs.org It is proposed that only the (R) isomer can initiate this critical conformational adjustment. Neither the (S) isomer nor the 8-keto analogue can properly induce this change, preventing them from achieving the tight-binding interaction characteristic of Pentostatin. nih.govacs.org The change in stereochemistry from the 8-(R) hydroxyl to the 8-(S) configuration is associated with a reduction in binding affinity of 9.8 kcal/mol. nih.gov

Induced Conformational Changes in Enzyme-Inhibitor Complexes

The interaction between an enzyme and an inhibitor often involves dynamic structural adjustments in the protein, a concept known as induced fit. purdue.eduplos.org In this model, the binding of a ligand to the enzyme's active site prompts a conformational change, leading to a more complementary and stable enzyme-inhibitor complex. plos.org This process is crucial for both catalysis and inhibition, as the precise alignment of catalytic groups is determined by these structural shifts. nih.gov

In the context of this compound, its interaction with adenosine deaminase (ADA) provides a clear example of how stereochemistry influences induced conformational changes and, consequently, inhibitory potency. While its structural analog, (R)-Deoxycoformycin (pentostatin), is a powerful tight-binding inhibitor of calf intestine adenosine deaminase with a dissociation constant (Ki) of 2.5 x 10⁻¹² M, this compound is a significantly weaker, slope-linear competitive inhibitor. nih.gov The kinetic constant (Ki) for inhibition by this compound is 43 µM. nih.gov

This vast difference in affinity, spanning a factor of approximately 1.3 x 10⁷, is attributed to the specific stereochemistry at carbon 8 of the diazepine ring. nih.gov The R configuration of the hydroxyl group in (R)-Deoxycoformycin is critical for initiating a significant induced conformational change in the enzyme, leading to the tight-binding interaction. In contrast, the keto group at position 8 in this compound, much like the S configuration in (S)-Deoxycoformycin, is unable to initiate this essential conformational change. nih.gov This lack of a properly induced fit prevents the formation of a highly stable complex, resulting in much weaker inhibition of adenosine deaminase.

Table 1: Comparative Inhibition of Calf Intestine Adenosine Deaminase

| Compound | Inhibition Type | Kinetic Constant (Ki) | Relative Affinity Fold-Change |

|---|---|---|---|

| (R)-Deoxycoformycin | Tight-binding | 2.5 x 10⁻¹² M | 1.3 x 10⁷ |

| This compound | Competitive | 43 µM | 1 |

| (S)-Deoxycoformycin | Competitive | 33 µM | ~1.3 |

Data sourced from a 1985 study on the interactions of deoxycoformycin analogs with adenosine deaminase. nih.gov

Enzymatic Assays and Reaction Systems for this compound Analysis

Enzymatic assays are fundamental tools for characterizing the activity of enzymes and studying their interactions with substrates and inhibitors. These assays can be conducted in various systems, from complex cell lysates to highly defined reconstituted pathways, each offering unique advantages for investigating specific biochemical questions. biocompare.com

Cell-Free Extracts and Partially Purified Enzyme Systems

Cell-free extracts are preparations of cell lysates from which cell membranes and other insoluble components have been removed, leaving the soluble cytosolic and organellar machinery, including enzymes, ribosomes, and cofactors, intact. thermofisher.com These systems are invaluable for studying enzymatic reactions in vitro without the complexities of a living cell. nih.gov

In the study of this compound, cell-free extracts from Streptomyces antibioticus have been instrumental. nih.gov Research has demonstrated that these extracts contain an NADPH-dependent reductase enzyme capable of catalyzing the reduction of this compound to 2'-deoxycoformycin (B8070352) (dCF). nih.govutexas.edu This finding supports the role of this compound as a direct biosynthetic precursor to dCF. nih.gov

Further characterization using a partially purified enzyme system revealed key properties of this reductase:

Cofactor Requirement : The enzyme specifically requires NADPH for its catalytic activity. nih.gov

Stereospecificity : The reduction is highly stereospecific. The enzyme transfers the pro-S hydrogen from C-4 of the NADPH cofactor to the 8-keto group of the substrate. This results in the formation of a hydroxyl group with an R configuration at C-8, which matches the stereochemistry of the naturally occurring 2'-deoxycoformycin. nih.gov

Substrate Affinity : The enzyme acts on both this compound and its analog, 8-ketocoformycin. The apparent Michaelis constants (Km) were determined for both substrates. nih.gov

Table 2: Properties of NADPH-Dependent Reductase from S. antibioticus

| Property | Description |

|---|---|

| Substrates | This compound, 8-Ketocoformycin |

| Products | 2'-Deoxycoformycin, Coformycin |

| Cofactor | NADPH |

| Stereospecificity | Transfers pro-S hydrogen from NADPH, producing an R-configuration hydroxyl group at C-8. |

| Apparent Kₘ (this compound) | 250 µM |

| Apparent Kₘ (8-Ketocoformycin) | 150 µM |

Data sourced from a 1988 study on intermediates in the biosynthesis of deoxycoformycin and coformycin. nih.gov

In Vitro Pathway Reconstitution

In vitro pathway reconstitution involves assembling purified enzymes and necessary substrates to recreate a specific metabolic pathway in a controlled environment. This bottom-up approach is powerful for confirming the function of individual enzymes and validating proposed biosynthetic routes.

The biosynthetic pathway of coformycin and its analogs has been elucidated through in vitro reconstitution. nih.gov These studies have shown that the pathway for coformycin biosynthesis significantly overlaps with the early stages of L-histidine biosynthesis. nih.govresearchgate.net While much of the focus has been on the phosphorylated intermediates, these in vitro results also support the role of this compound as an intermediate in the formation of 2'-deoxycoformycin. nih.gov The enzymatic reduction of this compound, as demonstrated in cell-free systems, represents a key terminal step in the proposed pathway. nih.govutexas.edu The reconstitution of the coformycin pathway revealed that a key branching point from histidine biosynthesis leads to the formation of 8-ketocoformycin-5′-monophosphate, a related keto-intermediate. nih.gov

Structural Biology and Structure Activity Relationship Sar Studies of 8 Ketodeoxycoformycin

Unique Structural Features and Their Biological Implications

The distinct architecture of 8-ketodeoxycoformycin is central to its biological role. Two features, in particular, the 1,3-diazepine nucleobase and the 8-keto group, are of significant interest.

The 1,3-Diazepine Nucleobase Motif

This compound possesses an unusual seven-membered 1,3-diazepine ring as its nucleobase. pnas.orgpnas.orgtandfonline.comnih.gov This ring-expanded structure, in contrast to the more common purine (B94841) and pyrimidine (B1678525) rings found in standard nucleosides, is a hallmark of the coformycin (B1669288) family of ADA inhibitors. pnas.orgnih.gov The 1,3-diazepine moiety is crucial for the potent inhibitory activity of related compounds like coformycin and pentostatin (B1679546) against adenosine (B11128) deaminase. pnas.orgpnas.org The biosynthesis of this unique heterocyclic system is of considerable interest, with studies suggesting it shares early stages with the L-histidine biosynthetic pathway. pnas.orgpnas.org The formation of the 1,3-diazepine ring is a key step that diverges from this common pathway. pnas.orgpnas.org This scaffold is not only found in natural products but has also been widely utilized in medicinal chemistry to design various enzyme inhibitors. nih.govresearchgate.net

Significance of the 8-Keto Group in Biosynthesis and Enzyme Interaction

The 8-keto group is a defining feature of this compound and its counterpart, 8-ketocoformycin. nih.gov This ketone functionality is not present in the final, highly active ADA inhibitors, pentostatin (also known as 2'-deoxycoformycin) and coformycin, which instead feature a hydroxyl group at this position. nih.gov Research has established that this compound and 8-ketocoformycin are direct biosynthetic precursors to pentostatin and coformycin, respectively. nih.gov

An NADPH-dependent reductase enzyme isolated from Streptomyces antibioticus catalyzes the stereospecific reduction of the 8-keto group to an 8-(R)-hydroxyl group. nih.gov This specific stereochemistry is essential for the tight-binding inhibition of ADA. nih.gov The reduction occurs at the nucleoside level and does not require ATP. nih.gov The apparent Michaelis constants (Km) for this reductase have been determined for both this compound and 8-ketocoformycin. nih.gov

| Substrate | Apparent Km (µM) |

| This compound | 250 |

| 8-Ketocoformycin | 150 |

The presence of the 8-keto group in the precursor molecule is a critical step in the biosynthetic pathway, setting the stage for the formation of the potent hydroxylated inhibitors. nih.gov

Comparative Structural Analysis with Related Nucleoside Analogs

Understanding the structure-activity relationship of this compound is enhanced by comparing it to other nucleoside analogs that interact with adenosine deaminase.

Structural Differences Influencing ADA Affinity

The affinity of nucleoside analogs for adenosine deaminase is profoundly influenced by subtle structural variations, particularly at the C-8 position of the diazepine (B8756704) ring. nih.gov While (R)-deoxycoformycin (pentostatin) is a tight-binding inhibitor with a dissociation constant in the picomolar range, this compound is a significantly weaker, competitive inhibitor. nih.gov

| Inhibitor | Type of Inhibition | Kinetic Constant (Ki or Km) |

| (R)-Deoxycoformycin | Tight-binding | 2.5 x 10⁻¹² M (Kd) |

| (S)-Deoxycoformycin | Competitive | 33 µM (Ki) |

| This compound | Competitive | 43 µM (Ki) |

| Adenosine (Substrate) | - | 16 µM (Km) |

The dramatic difference in binding affinity, a factor of approximately 1.3 x 10⁷-fold between the (R)-isomer and the 8-keto analog, underscores the critical importance of the stereochemistry and nature of the substituent at the C-8 position. nih.gov The 8-(R)-hydroxyl group is thought to be crucial for inducing a conformational change in the enzyme that leads to tight binding, a change that the 8-keto group or the (S)-hydroxyl group cannot initiate. nih.gov

Future Directions in Structure-Guided Research

Further elucidation of the molecular interactions between this compound and its target enzymes, as well as with ADA, will provide a more complete understanding of its biological role and could inform future drug design.

Potential for Crystallographic or NMR Studies of this compound-Enzyme Complexes

To date, detailed three-dimensional structural information of this compound bound to either its biosynthetic reductase or to adenosine deaminase is lacking. Obtaining such structures through X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be highly valuable. nih.govnih.gov

Crystallographic studies could reveal the precise binding mode of this compound within the active site of the reductase, providing insights into the mechanism of stereospecific reduction. nih.gov Similarly, a crystal structure of the this compound-ADA complex would illuminate the structural basis for its weaker, competitive inhibition compared to the tight binding of pentostatin. nih.gov

NMR spectroscopy, particularly in the solid state, could complement crystallographic data by providing detailed chemical information about the protonation states of the inhibitor and active site residues, as well as insights into the dynamic interactions within the enzyme-inhibitor complex. nih.gov The combination of X-ray crystallography, NMR, and computational modeling, often referred to as NMR crystallography, offers a powerful approach to understanding enzyme-ligand interactions at an atomic level. nih.gov Such studies on this compound complexes would significantly advance our knowledge of this important biosynthetic intermediate and its interactions with enzymes.

Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools in structural biology and drug discovery, offering profound insights into the dynamic nature of biomolecular interactions at an atomic level. elifesciences.orgnih.gov These computational techniques allow researchers to simulate the time-dependent behavior of molecules, providing a virtual window into complex biological processes that are often difficult to capture through experimental methods alone. nih.govelsevier.com In the context of this compound, an intermediate in the biosynthesis of the potent adenosine deaminase (ADA) inhibitor 2'-deoxycoformycin (B8070352), computational approaches are critical for elucidating its interaction with enzymes and understanding the stereospecific reduction that leads to the final active compound. nih.gov

Molecular dynamics simulations are particularly powerful for exploring the conformational landscape of both the ligand and its target enzyme. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the intricate dance of molecular recognition, binding, and catalysis. mdpi.com For a molecule like this compound, MD simulations can be employed to model its binding within the active site of the reductase enzyme responsible for its conversion to 2'-deoxycoformycin. nih.gov Such simulations can help identify key amino acid residues that stabilize the ligand, the role of cofactors like NADPH, and the conformational changes that occur within the enzyme to accommodate the substrate. nih.gov

A crucial aspect of understanding the biological activity of this compound and its derivatives is the concept of the transition state. nih.govresearchgate.netnih.gov Enzymes accelerate reactions by stabilizing the high-energy transition state of the substrate. researchgate.net Computational chemistry, often combined with kinetic isotope effect data, can be used to model the geometry and electrostatic properties of these fleeting transition states. nih.govnih.gov Although this compound is an intermediate, understanding its binding and the subsequent reduction reaction involves principles of transition state theory. nih.govmdpi.com Computational models can simulate the reduction of the 8-keto group, providing mechanistic hypotheses about how the enzyme and cofactor orchestrate the stereospecific delivery of a hydride ion to form the (R)-hydroxyl group at the C-8 position, a configuration identical to that found in the natural product 2'-deoxycoformycin. nih.gov

The insights gained from computational studies extend to the broader family of coformycin-like inhibitors. For instance, theoretical studies on the binding of coformycin and 2'-deoxycoformycin to adenosine deaminase have utilized molecular dynamics and free energy simulations. osti.gov These studies have revealed the critical interactions, such as those involving specific aspartate and histidine residues with the sugar moiety of the inhibitors, that are fundamental to their tight binding. osti.gov While not directly focused on this compound, these findings provide a valuable framework for hypothesizing the binding modes and key interactions for this biosynthetic precursor within its target reductase.

The predictive power of computational modeling is also invaluable for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound in silico, researchers can predict how changes to its chemical scaffold would affect its binding affinity and reactivity. This allows for the rational design of novel analogs or inhibitors with potentially enhanced properties.

Interactive Table: Key Computational Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.govmdpi.com | Determines the accuracy of the interactions between this compound, the enzyme, and solvent molecules. Common force fields include AMBER, CHARMM, and GROMOS. nih.gov |

| Simulation Time | The duration of the molecular dynamics trajectory. | Longer simulation times (nanoseconds to microseconds) are required to observe significant conformational changes and ensure adequate sampling of the conformational space of the this compound-enzyme complex. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions of the simulation. | Simulations are typically run under conditions of constant temperature and pressure (NPT ensemble) to mimic physiological conditions. |

| Solvent Model | The representation of the solvent (usually water) in the simulation. | Explicit solvent models provide a more realistic environment for studying the hydration and interactions of this compound in the enzyme's active site. |

Detailed research findings from computational studies on related adenosine deaminase inhibitors provide a strong foundation for future investigations into this compound.

Interactive Table: Findings from Computational Studies of ADA Inhibitors

| Compound | Computational Method | Key Findings | Reference |

|---|---|---|---|

| (8R)-Coformycin & (8R)-Deoxycoformycin | Molecular Dynamics & Free Energy Simulations | Asp19 and His17 residues play a crucial role in binding the sugar moiety of the inhibitors to adenosine deaminase. osti.gov | osti.gov |

By leveraging the power of computational modeling and molecular dynamics simulations, a more complete and dynamic picture of the structural biology of this compound can be achieved, paving the way for a deeper understanding of its role in the biosynthesis of 2'-deoxycoformycin and potentially informing future drug design efforts.

Advanced Methodologies for Research on 8 Ketodeoxycoformycin

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are indispensable for the analysis of 8-Ketodeoxycoformycin, providing insights into its purity, structure, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound and related compounds from complex biological mixtures, such as fermentation broths. wikipedia.orgadvancechemjournal.comresearchgate.net This method offers high resolution and sensitivity, making it ideal for monitoring the production of these nucleoside antibiotics and assessing the purity of isolated samples. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. wikipedia.org The retention time of each compound, the time it takes to travel through the column, is a key parameter for identification. wikipedia.org

Table 1: HPLC in the Analysis of Deoxycoformycin and Related Compounds

| Application | HPLC Method | Key Findings | Reference |

|---|---|---|---|

| Quantitation in Biological Fluids | ADA Inhibition Assay & HPLC | A method was developed to quantify 2'-deoxycoformycin (B8070352) in plasma and urine by monitoring the rate of adenosine (B11128) deamination. | nih.gov |

| Purity Assessment | RP-HPLC | Used to separate and quantify components in a mixture to determine the purity of the target compound. | nih.gov |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Pathway Intermediates

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition with high accuracy. wikipedia.org When coupled with liquid chromatography (LC-MS), it becomes a highly effective tool for identifying and quantifying compounds within complex mixtures. wikipedia.orgmst.or.jpthermofisher.comnih.govnih.gov

In the study of this compound, LC-MS is crucial for identifying biosynthetic intermediates. For instance, LC-MS analysis can detect the presence of this compound and 8-ketocoformycin in cell-free extracts of Streptomyces antibioticus, confirming their role as precursors to deoxycoformycin and coformycin (B1669288). nih.goviaea.org The technique's sensitivity allows for the detection of trace amounts of these intermediates, providing valuable evidence for proposed biosynthetic pathways. mst.or.jp Furthermore, tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which aids in the definitive identification of novel or unexpected metabolites. wikipedia.orgnih.gov

Circular Dichroism for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a vital technique for determining the stereochemistry of chiral molecules like this compound. mtoz-biolabs.comhebmu.edu.cnnih.gov This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms in a molecule. mtoz-biolabs.com

The stereochemistry at the C-8 position of deoxycoformycin and coformycin is critical for their biological activity. An enzyme isolated from Streptomyces antibioticus stereospecifically reduces the 8-keto group of this compound and 8-ketocoformycin to a hydroxyl group with the (R) configuration at C-8. nih.gov CD spectroscopy can be used to confirm this specific stereochemical outcome by comparing the CD spectrum of the enzymatically produced compound with that of a standard with a known absolute configuration. mtoz-biolabs.comresearchgate.net This analysis provides definitive evidence for the stereospecificity of the biosynthetic enzymes involved. nih.govresearchgate.net

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering have revolutionized the study of natural product biosynthesis, including that of this compound. These approaches allow researchers to identify and manipulate the genes responsible for producing these complex molecules. nih.govmcmaster.camdpi.comnih.govmdpi.com

Genome Sequencing and Annotation for Gene Cluster Identification

The genes responsible for the biosynthesis of secondary metabolites like deoxycoformycin are typically organized into biosynthetic gene clusters (BGCs) within the microbial genome. frontiersin.orgnih.gov Whole-genome sequencing of the producing organism, such as Streptomyces antibioticus, is the first step in identifying these clusters. mdpi.comsigniosbio.com

Once the genome is sequenced, bioinformatic tools like antiSMASH are used to annotate the genome and predict the locations of BGCs. frontiersin.orgnih.gov These tools identify genes encoding enzymes commonly found in natural product biosynthesis, such as polyketide synthases, non-ribosomal peptide synthetases, and tailoring enzymes. By comparing the predicted BGCs with known clusters for similar compounds, researchers can hypothesize which cluster is responsible for deoxycoformycin biosynthesis. For example, the identification of genes homologous to those in the pentostatin (B1679546) BGC from other organisms can point to the correct cluster. asm.orgnih.gov

Table 2: Genomic Analysis for Biosynthetic Gene Cluster Identification

| Organism | Technique | Key Findings | Reference |

|---|---|---|---|

| Streptomyces kaniharaensis | Genome Sequencing & Cosmid Library Screening | Identified the for gene cluster responsible for formycin A biosynthesis, which shares similarities with purine (B94841) biosynthesis. | nih.gov |

| Actinomadura sp. ATCC 39365 | Genome Sequencing & Gene Inactivation | A single gene cluster was found to be responsible for the biosynthesis of two distinct antibiotics, 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine. | asm.org |

| Streptomyces antibioticus NRRL3238 | Whole Genome Sequencing | The entire genome was sequenced, enabling the identification of the pentostatin (deoxycoformycin) biosynthetic gene cluster. | mdpi.com |

Gene Knockout and Overexpression for Pathway Elucidation

After a putative BGC is identified, gene knockout and overexpression studies are performed to confirm the function of individual genes and elucidate the biosynthetic pathway. mcmaster.canih.govmdpi.com

Gene Knockout: In this technique, a specific gene within the BGC is inactivated or deleted. nih.gov If the gene is involved in the biosynthesis of this compound, its knockout will lead to the abolishment of deoxycoformycin production and may cause the accumulation of an upstream intermediate. mdpi.com Analysis of the accumulated intermediate can provide crucial clues about the function of the knocked-out gene.

Gene Overexpression: Conversely, overexpressing a gene or a set of genes can lead to increased production of the final product or a specific intermediate. mcmaster.ca This can be particularly useful for confirming the function of regulatory genes within the cluster or for increasing the yield of a desired compound for further study. mdpi.comnih.gov Heterologous expression, where the entire BGC is transferred to a different, more genetically tractable host organism, is also a powerful strategy to study the pathway and potentially produce novel analogs. nih.govfrontiersin.org

Through a combination of these advanced spectroscopic, chromatographic, and molecular biology techniques, researchers can systematically unravel the biosynthesis of this compound, paving the way for a deeper understanding of this important class of natural products and potentially enabling the engineered production of novel, more effective therapeutic agents.

Enzyme Kinetic Measurement Techniques

Advanced research into this compound necessitates a comprehensive understanding of its interactions with enzymes. Enzyme kinetic measurement techniques are fundamental in elucidating the compound's role as both a substrate and an inhibitor. These methods allow for the quantitative assessment of enzyme affinity and reaction rates, providing critical insights into its biochemical function.

Determination of Apparent Km and Vmax Values

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). savemyexams.com Vmax represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. savemyexams.comyoutube.com A low Km value indicates a high affinity of the enzyme for the substrate, meaning the reaction rate will approach Vmax more rapidly. libretexts.org

In the context of this compound, these parameters are crucial for characterizing the enzymes involved in its biosynthesis. Research on Streptomyces antibioticus led to the isolation of a reductase enzyme that catalyzes the conversion of this compound to 2'-deoxycoformycin. nih.gov For this enzyme, the apparent Km for this compound was determined. nih.gov

Determining Kinetic Constants: Experimental determination of Km and Vmax typically involves measuring the initial reaction rates at various substrate concentrations. libretexts.org The resulting data can be plotted as v₀ versus [S] to form a hyperbolic curve. youtube.com However, linearizing this data through methods like the Lineweaver-Burk plot (a double-reciprocal plot of 1/v₀ vs. 1/[S]) has historically been a common practice. libretexts.orgutah.edu In a Lineweaver-Burk plot, the y-intercept corresponds to 1/Vmax, and the x-intercept represents -1/Km. libretexts.org Modern approaches often rely on non-linear regression software to fit the data directly to the Michaelis-Menten equation for more accurate estimates. utah.edu

Kinetic Data for this compound Reductase: An enzyme isolated from Streptomyces antibioticus facilitates the NADPH-dependent reduction of this compound. The kinetic constants for this reaction have been determined, providing insight into the enzyme's efficiency.

| Substrate | Apparent Km (μM) | Enzyme Source |

|---|---|---|

| This compound | 250 | Streptomyces antibioticus Reductase |

| 8-Ketocoformycin | 150 | Streptomyces antibioticus Reductase |

This table presents the apparent Michaelis constant (Km) for the reductase enzyme from S. antibioticus with its substrates, this compound and 8-ketocoformycin. Data sourced from Biochemistry (1988). nih.gov

Methods for Studying Enzyme Inhibition

Enzyme inhibitors are molecules that interfere with catalysis, slowing or halting enzymatic reactions. libretexts.org Studying the inhibitory effects of compounds like this compound is essential for understanding their mechanism of action. Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, are further classified as competitive, noncompetitive, or uncompetitive. libretexts.org

A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

This compound as a Competitive Inhibitor: Studies have compared this compound with its related compounds, (R)-deoxycoformycin and (S)-deoxycoformycin, as inhibitors of adenosine deaminase from calf intestine. nih.gov While (R)-deoxycoformycin is a potent, tight-binding inhibitor, this compound was found to be a slope-linear competitive inhibitor with respect to the substrate, adenosine. nih.gov This indicates that this compound competes with adenosine for binding to the active site of adenosine deaminase. nih.gov The affinity of the enzyme for this compound is significantly lower than for the R isomer of deoxycoformycin, a difference attributed to the stereochemistry at carbon 8 of the diazepine (B8756704) ring. nih.gov

Kinetic Data for Adenosine Deaminase Inhibition: The inhibitory potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

| Inhibitor | Inhibition Constant (Ki) (μM) | Enzyme | Type of Inhibition |

|---|---|---|---|

| This compound | 43 | Calf Intestine Adenosine Deaminase | Competitive |

| (S)-Deoxycoformycin | 33 | Calf Intestine Adenosine Deaminase | Competitive |

This table shows the kinetic constants for the inhibition of adenosine deaminase by this compound and (S)-deoxycoformycin. Data sourced from Biochemistry (1985). nih.gov

Isotopic Labeling Experiments for Precursor Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biochemical pathway. wikipedia.org By replacing an atom in a precursor molecule with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope, researchers can track the incorporation of that label into downstream intermediates and final products. wikipedia.orgsigmaaldrich.com This method is indispensable for establishing biosynthetic pathways. biorxiv.org

Tracing the Biosynthesis of Deoxycoformycin: Isotopic labeling has been instrumental in confirming that this compound is a direct intermediate in the biosynthesis of 2'-deoxycoformycin in Streptomyces antibioticus. nih.gov In vivo studies first established that adenosine and C-1 of D-ribose are the precursors for the carbon-nitrogen skeleton of 2'-deoxycoformycin. nih.gov

Subsequent in vitro experiments with a partially purified reductase from S. antibioticus provided more direct evidence. nih.gov These experiments demonstrated that the enzyme stereospecifically reduces the 8-keto group of this compound to an 8-(R)-hydroxyl group, which is the configuration found in the natural product, 2'-deoxycoformycin. nih.gov

A key experiment utilized the cofactor NADPH, which is required for the reduction. nih.gov By using NADPH specifically labeled with deuterium (B1214612) (a heavy isotope of hydrogen) at the C-4 position, researchers could trace the hydrogen transfer. The experiment showed that the reductase specifically transfers the pro-S hydrogen from C-4 of the NADPH cofactor to the keto group of this compound. nih.gov This stereospecificity is a hallmark of enzyme-catalyzed reactions and provides strong evidence for the precursor-product relationship. nih.gov These findings confirm that the reduction occurs at the nucleoside level and does not require ATP. nih.gov

Concluding Perspectives and Future Research Directions

Remaining Unanswered Questions in 8-Ketodeoxycoformycin Research

Despite significant progress in elucidating the pentostatin (B1679546) biosynthetic pathway, several questions regarding this compound remain. The pathway is known to involve a complex ring expansion of an adenosine (B11128) precursor, with this compound emerging as a key intermediate just before the final reduction step. nih.govmdpi.com However, the precise regulatory mechanisms that control the expression and activity of the enzymes leading to its formation are not fully understood.

Key unanswered questions include:

Regulatory Control: What are the specific transcriptional and allosteric controls governing the flux through the pathway, particularly the creation and consumption of this compound?

Enzymatic Mechanisms: While the reductase that converts this compound to 2'-deoxycoformycin (B8070352) has been isolated and shown to be NADPH-dependent, the detailed catalytic mechanism and the factors governing its substrate specificity are still areas for deeper investigation. nih.gov

Alternative Biological Roles: Does this compound possess any biological activity or function beyond its role as a biosynthetic intermediate? Its structural similarity to nucleosides suggests potential, albeit likely weak, interactions with other enzymes in nucleoside metabolism.

Full Pathway Elucidation: The functions of some genes within the identified biosynthetic gene clusters in producing organisms like Streptomyces antibioticus and Actinomadura sp. are still only predicted in silico and await full biochemical characterization. mdpi.comasm.org Clarifying their roles is essential for a complete picture of this compound's lifecycle.

Potential for Synthetic Biology and Pathway Engineering for Analogue Production

The elucidation of the pentostatin biosynthetic gene cluster provides a powerful toolkit for synthetic biology and metabolic engineering. asm.orgresearchgate.net By manipulating the genetic blueprint of producing organisms, there is significant potential to generate novel analogues of this compound and related compounds.

Strategic approaches include:

Intermediate Accumulation: Targeted inactivation or deletion of the gene encoding the 8-keto-reductase could block the conversion of this compound to 2'-deoxycoformycin, potentially enabling the isolation of larger quantities of the keto-intermediate for further study or as a scaffold for semi-synthesis. grantome.com

Enzyme Engineering: The substrate specificity of the 8-keto-reductase and other upstream enzymes could be altered through directed evolution or site-directed mutagenesis. This could allow the pathway to accept modified precursors, leading to the production of novel analogues with altered substitution patterns on the diazepine (B8756704) ring or the sugar moiety.

Heterologous Expression: Expressing the entire or partial biosynthetic gene cluster in a more genetically tractable host organism could facilitate higher yields and simplify the engineering process. nih.gov This approach has been successful for other complex natural products and holds promise for pentostatin and its precursors. hudsonlabautomation.com

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogues of natural precursors (like adenosine) could lead to their incorporation into the pathway, generating novel bioactive compounds.

These synthetic biology strategies not only offer a route to new potential therapeutics but also serve as a powerful method to probe the function and flexibility of the biosynthetic machinery. researchgate.net

Broader Implications for Understanding Nucleoside Metabolism and Drug Discovery

The study of this compound and its biosynthetic pathway has broader implications for our understanding of nucleoside biochemistry and the development of new drugs.

Biosynthesis of Unusual Nucleosides: The pathway provides a fascinating example of how primary metabolism (purine biosynthesis) can be diverted to create complex secondary metabolites. pnas.org The expansion of the purine's imidazole (B134444) ring into a seven-membered 1,3-diazepine ring is a remarkable biochemical transformation. tandfonline.comresearchgate.net

Structure-Activity Relationships (SAR): A comparison of the inhibitory activity of this compound against adenosine deaminase (ADA) with that of its stereoisomeric reduction products, (R)- and (S)-deoxycoformycin, provides a stark lesson in SAR. This compound is a weak, competitive inhibitor of ADA, whereas (R)-deoxycoformycin (pentostatin) is one of the most potent enzyme inhibitors known. nih.govacs.org This vast difference in affinity, resulting from the change of a ketone to a specific stereoisomer of a hydroxyl group, underscores the critical role of the C-8 substituent in binding to the enzyme's active site. nih.gov This knowledge is invaluable for the rational design of other enzyme inhibitors.

Table 1: Comparative Inhibition of Calf Intestine Adenosine Deaminase

| Compound | Inhibition Type | Kinetic Constant (Ki or Kd) | Relative Affinity Change |

|---|---|---|---|

| This compound | Competitive | 43 µM | ~1.3 x 10⁷-fold weaker than (R)-dCF |

| (S)-Deoxycoformycin | Competitive | 33 µM | Reference |

| (R)-Deoxycoformycin (Pentostatin) | Tight-Binding | 2.5 pM | ~1.3 x 10⁷-fold stronger than (S)-dCF |

Data sourced from Schramm & Baker, 1985. nih.govacs.org

Drug Discovery Strategies: The co-production of potent ADA inhibitors like pentostatin with other bioactive nucleosides (e.g., cordycepin (B1669437) or ara-A) in the same organism illustrates a sophisticated "protector-protégé" strategy. asm.org The inhibitor protects the co-produced antibiotic from inactivation by deaminases. Understanding the biosynthesis of the "protector" molecule, including intermediates like this compound, is integral to appreciating these complex ecological interactions and could inspire new combination therapy approaches in medicine.

Emerging Methodologies and Technologies for Future Studies of this compound

Future research into this compound will be significantly enhanced by a suite of advanced technologies.

CRISPR-Based Genome Editing: Tools like CRISPR-Cas9 allow for rapid and precise manipulation of biosynthetic gene clusters in Streptomyces and other producing organisms. This will accelerate the functional characterization of genes and the creation of engineered strains for analogue production.

Cryo-Electron Microscopy (Cryo-EM): This technique can provide high-resolution structural information for large enzyme complexes, including the key biosynthetic enzymes in the pentostatin pathway. Visualizing the enzymes with their substrates, such as this compound, would offer unprecedented insight into their catalytic mechanisms.

Advanced Metabolomics: High-resolution mass spectrometry and NMR-based metabolomic profiling can map the flow of metabolites through the engineered pathways in real-time. nuvisan.com This allows for the identification of bottlenecks and the discovery of novel, low-abundance intermediates and shunt products.

Computational Biology and Machine Learning: In silico modeling of enzyme-substrate interactions can predict the outcomes of enzyme engineering efforts and guide the design of novel substrates. plos.org Machine learning algorithms could be trained to identify novel biosynthetic gene clusters for similar compounds from the vast amount of genomic data available.

Cell-Free Systems: Reconstituting the biosynthetic pathway in vitro using purified enzymes offers a clean system to study individual reaction steps, enzyme kinetics, and substrate promiscuity without the complexity of the cellular environment. pnas.org

By integrating these cutting-edge methodologies, researchers can overcome existing challenges and unlock the full potential of the this compound scaffold and its associated biosynthetic pathway for both fundamental science and therapeutic innovation.

Q & A

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in 8-KetodCF studies?

- Methodological Answer : Deposit raw kinetic data (e.g., enzyme velocities, substrate concentrations) in repositories like Zenodo with standardized metadata (e.g., pH, temperature, enzyme batch). Follow IUBMB guidelines for reporting enzyme parameters (e.g., Km, Vmax) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.